molecular formula C11H15ClN2O B1427286 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine CAS No. 1341372-05-1

2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine

Cat. No.: B1427286
CAS No.: 1341372-05-1
M. Wt: 226.7 g/mol
InChI Key: XYSORHCTKOJKOD-UHFFFAOYSA-N
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Description

2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine is a chemical compound with the molecular formula C11H15ClN2O and a molecular weight of 226.71 g/mol . It is characterized by the presence of a pyridine ring substituted with a chloro group and an ether linkage to a 1-methylpiperidin-4-yl group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine typically involves the reaction of 2-chloropyridine with 1-methylpiperidin-4-ol under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ether linkage . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-chloro-4-(1-methylpiperidin-4-yl)oxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-14-6-3-9(4-7-14)15-10-2-5-13-11(12)8-10/h2,5,8-9H,3-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSORHCTKOJKOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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